![molecular formula C28H22O B14393083 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene CAS No. 88534-42-3](/img/structure/B14393083.png)
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core with two 4-methylphenyl groups attached via a methylene bridge, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene typically involves the condensation reaction of 9H-xanthene-9-one with 4-methylbenzaldehyde in the presence of a suitable catalyst. Common catalysts include acidic or basic reagents, such as p-toluenesulfonic acid or sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a methylene bridge between the xanthene core and the 4-methylphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or alkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxy or alkyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
9-[Bis(4-methylphenyl)methylidene]-9H-xanthene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9-Bis(4-methylphenyl)-9H-fluorene
- 9,9-Bis(4-hydroxyphenyl)-9H-fluorene
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
Uniqueness
Compared to similar compounds, 9-[Bis(4-methylphenyl)methylidene]-9H-xanthene stands out due to its unique xanthene core structure, which imparts distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
88534-42-3 |
|---|---|
Molekularformel |
C28H22O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
9-[bis(4-methylphenyl)methylidene]xanthene |
InChI |
InChI=1S/C28H22O/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)28-23-7-3-5-9-25(23)29-26-10-6-4-8-24(26)28/h3-18H,1-2H3 |
InChI-Schlüssel |
VFEKWWJXGHWURT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



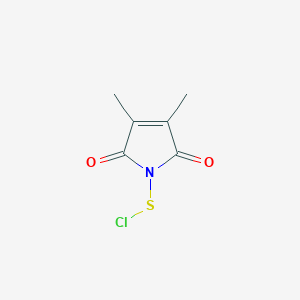

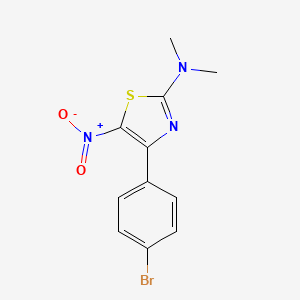
![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
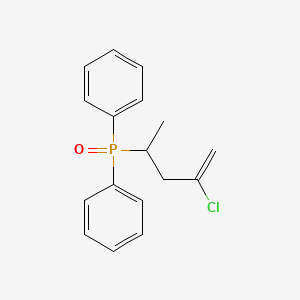

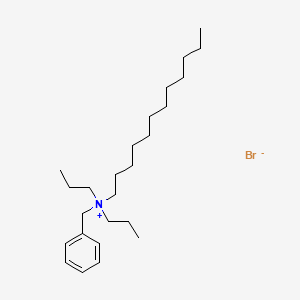

![2-Phenyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(5H)-dione](/img/structure/B14393070.png)
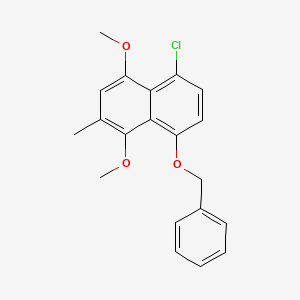
![3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14393081.png)

